molecular formula C10H9BrN4O B2471530 N-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1493104-33-8

N-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2471530
CAS RN: 1493104-33-8
M. Wt: 281.113
InChI Key: VTDILTQZZASWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide” is a compound that contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The name suggests that it also contains a bromine atom and a methyl group attached to a phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The bromo and methyl groups could be introduced through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would include a phenyl ring with a bromo and a methyl substituent, and a 1,2,3-triazole ring attached via a carboxamide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-withdrawing bromo group and the electron-donating methyl group on the phenyl ring. The 1,2,3-triazole ring is generally stable but can participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromo group could increase its molecular weight and potentially its boiling and melting points .

Scientific Research Applications

Antimicrobial Properties

A study conducted by Pokhodylo et al. (2021) explored the antimicrobial activities of novel 1H-1,2,3-triazole-4-carboxamides. These compounds, including variants similar to N-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, demonstrated moderate to good activity against primary pathogens like Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus, as well as fungal strains like Cryptococcus neoformans var. grubii and Candida albicans. This indicates potential for use in combating bacterial and fungal infections (Pokhodylo et al., 2021).

Antitumor Activity

Research by Hao et al. (2017) synthesized a compound structurally related to N-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, which showed inhibitory effects on the proliferation of certain cancer cell lines. This indicates the potential for such compounds in the field of oncology and as antitumor agents (Hao et al., 2017).

Synthesis and Structure Analysis

Research has also focused on the synthesis and structural analysis of triazole carboxamides. For instance, a study by Albert (1970) involved the synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles, further substituted by a methyl- or benzyl-group. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Albert, 1970).

Novel Nitrogen Heterocycles Synthesis

Bakare (2021) described the synthesis of nitrogen heterocycles containing the N-(p-bromophenyl) carboxamide moiety. This research contributes to the broader understanding of how to create and utilize such compounds in various scientific applications, potentially including drug development (Bakare, 2021).

Safety and Hazards

As with any chemical compound, handling “N-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide” would require proper safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O/c1-6-4-7(11)2-3-8(6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDILTQZZASWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.